molecular formula C12H14F3N3O5 B1601069 5'-Trifluoroacetamido-5'-deoxythymidine CAS No. 55812-00-5

5'-Trifluoroacetamido-5'-deoxythymidine

Cat. No.: B1601069
CAS No.: 55812-00-5
M. Wt: 337.25 g/mol
InChI Key: OCENNXGUXKBJMJ-XLPZGREQSA-N
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Description

5’-Trifluoroacetamido-5’-deoxythymidine is a nucleoside analog known for its potent antiviral properties. It has shown significant potential in the research of DNA virus-mediated infections, particularly those associated with herpesviruses. The compound’s molecular formula is C12H14F3N3O5, and it has a molecular weight of 337.26 g/mol.

Preparation Methods

The synthesis of 5’-Trifluoroacetamido-5’-deoxythymidine involves a multi-step reaction process. The general synthetic route includes the following steps :

    Reaction with Pyridine: The initial step involves reacting the starting material with pyridine for 12 hours at temperatures ranging from 0 to 20°C.

    Sodium Azide Reaction: The intermediate product is then treated with sodium azide in N,N-dimethylformamide for 12 hours at 70°C.

    Hydrogenation: The resulting compound undergoes hydrogenation using palladium (10%) on activated carbon in methanol for 5 hours under a pressure of 3102.97 Torr.

    Final Step: The final step involves treating the product with methanol for 1 hour at -78°C under an inert atmosphere.

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to meet production demands. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .

Chemical Reactions Analysis

5’-Trifluoroacetamido-5’-deoxythymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis process.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamido group.

Common reagents used in these reactions include pyridine, sodium azide, and palladium on activated carbon . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-Trifluoroacetamido-5’-deoxythymidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying reaction mechanisms.

    Biology: The compound is utilized in the study of DNA replication and repair mechanisms.

    Medicine: It has shown promise as an antiviral agent, particularly against herpesviruses and HIV-1.

    Industry: The compound is used in the production of antiviral drugs and as a research tool in pharmaceutical development.

Mechanism of Action

The antiviral activity of 5’-Trifluoroacetamido-5’-deoxythymidine is primarily due to its selective inhibition of viral DNA replication. The compound targets viral thymidine kinase, an enzyme crucial for viral DNA synthesis. By inhibiting this enzyme, the compound effectively suppresses the replication of viral DNA, thereby preventing the spread of the virus.

Comparison with Similar Compounds

5’-Trifluoroacetamido-5’-deoxythymidine can be compared with other nucleoside analogs such as:

    5-Fluorouracil: Another thymidine analog used in cancer chemotherapy.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Acyclovir: An antiviral drug primarily used for treating herpes simplex virus infections.

What sets 5’-Trifluoroacetamido-5’-deoxythymidine apart is its trifluoroacetamido group, which enhances its antiviral efficacy and specificity.

Properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENNXGUXKBJMJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551652
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55812-00-5
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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